

Application Notes & Protocols for Coupling Reactions Involving 4-(Boc-aminomethyl)pyrazole

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Compound of Interest

Compound Name: *4-(Boc-aminomethyl)pyrazole*

Cat. No.: B2972952

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Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.^{[1][2][3]} Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.^{[4][5]} The **4-(Boc-aminomethyl)pyrazole** building block, in particular, offers a synthetically versatile platform for generating diverse molecular libraries. The Boc-protected aminomethyl group provides a stable, masked primary amine, while the pyrazole core itself can be functionalized at various positions through modern synthetic methodologies.

This guide provides an in-depth exploration of key coupling reactions utilizing **4-(Boc-aminomethyl)pyrazole** derivatives. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss critical parameters for three major classes of transformations: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for C-C and C-N bond formation, respectively, and standard amide coupling for the elaboration of the aminomethyl side chain. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic campaigns.

Section 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

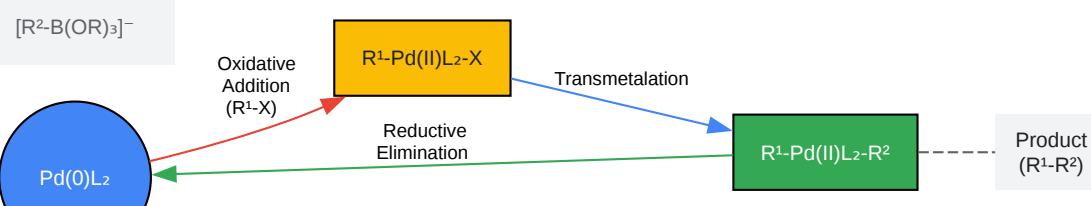
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.^{[6][7]} This reaction is celebrated for its mild conditions and tolerance of a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.^{[7][8]}

Principle and Mechanism

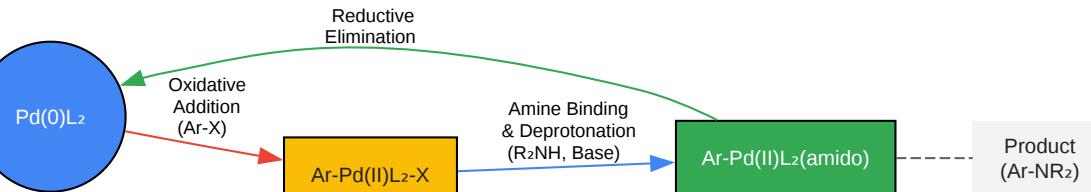
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.^{[7][9]}

- Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (e.g., a 4-bromo-pyrazole derivative) to form a Pd(II) intermediate. This is often the rate-limiting step.
^[7]
- Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide.^{[6][10]}
- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the active Pd(0) catalyst.^[6]

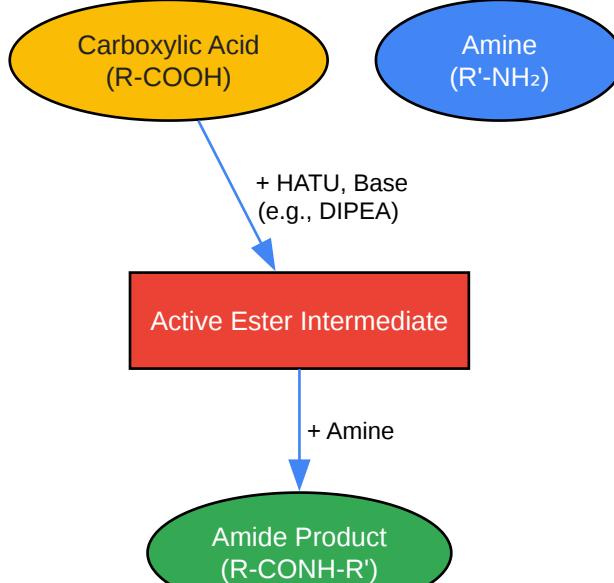
Suzuki-Miyaura Catalytic Cycle



Buchwald-Hartwig Amination Cycle



Amide Coupling Workflow (HATU)



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